REACTION_CXSMILES
|
[CH2:1]([C:3]1[NH:4][C:5]([CH:8]=[O:9])=[CH:6][N:7]=1)[CH3:2].[CH2:10](I)[CH3:11].C([O-])([O-])=O.[K+].[K+].O>CN(C=O)C.C(Cl)Cl.CO>[CH2:10]([N:4]1[C:5]([CH:8]=[O:9])=[CH:6][N:7]=[C:3]1[CH2:1][CH3:2])[CH3:11].[CH2:10]([N:7]1[CH:6]=[C:5]([CH:8]=[O:9])[N:4]=[C:3]1[CH2:1][CH3:2])[CH3:11] |f:2.3.4|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C)C=1NC(=CN1)C=O
|
Name
|
|
Quantity
|
0.132 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
224 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted twice with EtOAc
|
Type
|
WASH
|
Details
|
The organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(=NC=C1C=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.3 mmol | |
AMOUNT: MASS | 46 mg | |
YIELD: PERCENTYIELD | 19% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(=NC(=C1)C=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.69 mmol | |
AMOUNT: MASS | 106 mg | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([C:3]1[NH:4][C:5]([CH:8]=[O:9])=[CH:6][N:7]=1)[CH3:2].[CH2:10](I)[CH3:11].C([O-])([O-])=O.[K+].[K+].O>CN(C=O)C.C(Cl)Cl.CO>[CH2:10]([N:4]1[C:5]([CH:8]=[O:9])=[CH:6][N:7]=[C:3]1[CH2:1][CH3:2])[CH3:11].[CH2:10]([N:7]1[CH:6]=[C:5]([CH:8]=[O:9])[N:4]=[C:3]1[CH2:1][CH3:2])[CH3:11] |f:2.3.4|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C)C=1NC(=CN1)C=O
|
Name
|
|
Quantity
|
0.132 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
224 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted twice with EtOAc
|
Type
|
WASH
|
Details
|
The organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(=NC=C1C=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.3 mmol | |
AMOUNT: MASS | 46 mg | |
YIELD: PERCENTYIELD | 19% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(=NC(=C1)C=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.69 mmol | |
AMOUNT: MASS | 106 mg | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |